3'-Desethoxy-drotaverine

Beschreibung

Contextualization of Drotaverine and its Structural Analogues

Drotaverine is an antispasmodic drug, structurally related to papaverine, that functions as a selective inhibitor of phosphodiesterase-4 (PDE4). wikipedia.orgnih.gov This mechanism of action leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in the relaxation of smooth muscles. nih.gov Chemically, drotaverine is a benzylisoquinoline derivative. nih.govnih.gov Its structure has given rise to various analogues and related compounds, which are often studied to understand structure-activity relationships and potential metabolic pathways.

The synthesis and metabolism of drotaverine can lead to the formation of several related substances. These compounds, which may include precursors, intermediates, or degradation products, are known as structural analogues. The study of these analogues is crucial for a comprehensive understanding of the drug's behavior both in vitro and in vivo.

Significance of Pharmaceutical Impurity Research

The investigation of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing. bocsci.comglobalresearchonline.net Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. globalresearchonline.netresearchgate.net The presence of impurities, even in minute quantities, can potentially impact the efficacy and safety of a pharmaceutical product. bocsci.comglobalpharmatek.com

Pharmaceutical impurity research serves several key purposes:

Safety Assurance: Unwanted chemicals could pose health risks. bocsci.com

Efficacy Maintenance: Impurities might interfere with the drug's intended therapeutic effect. globalpharmatek.com

Quality Control: A well-defined impurity profile is indicative of a well-controlled manufacturing process. globalresearchonline.netglobalpharmatek.com

Stability Assessment: The study of degradation products helps in determining appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com

The process of impurity profiling involves the detection, identification, and quantification of each impurity present in a drug substance. globalpharmatek.com This often requires the development of sophisticated and validated analytical methods, such as high-performance liquid chromatography (HPLC). nih.govnih.gov

Overview of 3'-Desethoxy-drotaverine as a Drotaverine-Related Entity

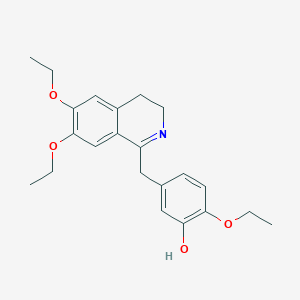

This compound is recognized as an impurity and a structural analogue of drotaverine. bocsci.com Its chemical name is 5-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol. clearsynth.comlgcstandards.com The "desethoxy" prefix in its name indicates the absence of an ethoxy group at the 3'-position of the benzylidene moiety when compared to the parent drotaverine molecule.

As a drotaverine-related entity, this compound is of interest to pharmaceutical scientists and regulatory agencies. Its presence in drotaverine API or formulated products must be monitored and controlled within acceptable limits. The synthesis and characterization of such impurities are essential for their use as reference standards in analytical method development and validation. clearsynth.comcleanchemlab.com These reference standards are crucial for accurately quantifying the level of the impurity in drug batches. nih.gov

Below are data tables detailing the chemical properties of this compound and its hydrochloride salt, as well as a comparison with the parent compound, drotaverine.

Table 1: Chemical Identification of this compound and its Hydrochloride Salt

| Attribute | This compound | This compound Hydrochloride |

| IUPAC Name | 5-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol | 5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxy-phenol hydrochloride (1:1) |

| CAS Number | 85475-88-3 | 85475-87-2 |

| Molecular Formula | C22H27NO4 | C22H28ClNO4 |

| Molecular Weight | 369.45 g/mol | 405.92 g/mol |

| Synonyms | 5-((6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-2-ethoxyphenol | Phenol, 5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxy-, hydrochloride (1:1) |

| Data sourced from multiple references. bocsci.comclearsynth.comlgcstandards.comcalpaclab.com |

Table 2: Comparison of Drotaverine and this compound

| Feature | Drotaverine | This compound |

| CAS Number | 14009-24-6 | 85475-88-3 |

| Molecular Formula | C24H31NO4 | C22H27NO4 |

| Molecular Weight | 397.51 g/mol | 369.45 g/mol |

| Key Structural Difference | Contains a diethoxybenzylidene group | Lacks one ethoxy group on the benzylidene ring |

| Data sourced from multiple references. nih.govcalpaclab.comdrugfuture.comsynzeal.com |

Eigenschaften

IUPAC Name |

5-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-4-25-20-8-7-15(12-19(20)24)11-18-17-14-22(27-6-3)21(26-5-2)13-16(17)9-10-23-18/h7-8,12-14,24H,4-6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPONDQAUFBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What computational approaches predict the physicochemical properties of this compound for formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.